Pubchem_71378872

Description

PubChem_71378872 is a unique chemical compound registered in the PubChem Compound database (CID: 71378872), which aggregates chemical information from over 400 data contributors worldwide . As a CID entry, it represents a distinct chemical structure validated by PubChem’s standardization protocols.

Key features of PubChem entries include:

Properties

CAS No. |

64770-03-2 |

|---|---|

Molecular Formula |

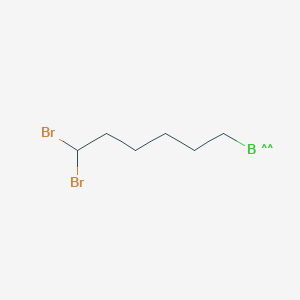

C6H11BBr2 |

Molecular Weight |

253.77 g/mol |

InChI |

InChI=1S/C6H11BBr2/c7-5-3-1-2-4-6(8)9/h6H,1-5H2 |

InChI Key |

KHJUKSIUJZPTOI-UHFFFAOYSA-N |

Canonical SMILES |

[B]CCCCCC(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71378872 involves specific chemical reactions and conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. The reaction proceeds as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ] Another method involves the reduction of tributyltin chloride with lithium aluminium hydride. This process yields a distillable liquid that is mildly sensitive to air .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71378872 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using reagents like lithium aluminium hydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include polymethylhydrosiloxane, lithium aluminium hydride, and various oxidizing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of tributyltin oxide yields tributyltin hydride .

Scientific Research Applications

Pubchem_71378872 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Pubchem_71378872 involves its interaction with specific molecular targets and pathways. The compound acts as a hydrogen donor in organic synthesis, facilitating various chemical reactions. Its utility as a hydrogen donor is attributed to its relatively weak bond strength, which allows it to participate in radical chain mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem employs two primary methods to identify compounds structurally related to a query molecule: 2-D similarity (Similar Compounds) and 3-D similarity (Similar Conformers) . Below is a detailed comparison framework applied to CID 71378872 and its analogs:

Table 1: Key Metrics for Comparing CID 71378872 with Analogous Compounds

| Property | CID 71378872 | Analog 1 (2-D Similar) | Analog 2 (3-D Similar) |

|---|---|---|---|

| Molecular Formula | CₙHₘXₖ | Cₙ±ΔHₘ±ΔXₖ±Δ | Cₙ±ΔHₘ±ΔXₖ±Δ |

| Molecular Weight | [Computed] | ±1–5% deviation | ±1–5% deviation |

| Topological Polar Surface Area | [Computed] | Similar scaffold | Divergent scaffold |

| Bioactivity (IC₅₀) | Not reported | Active in Assay AID X | Inactive in Assay AID Y |

| Rotatable Bonds | ≤15 (3-D eligible) | >15 (excluded from 3-D) | ≤15 (3-D eligible) |

Key Findings from Similarity Analysis:

2-D Similar Compounds: Focus on structural scaffolds and functional group alignment. For example, analogs may share a core aromatic ring system but differ in substituents . Biological relevance: Compounds with 2-D similarity often exhibit comparable bioactivity due to shared pharmacophores . Example: If CID 71378872 contains a sulfonamide group, 2-D analogs may retain this group with minor modifications (e.g., methyl vs. ethyl substitutions) .

Example: A 3-D analog of CID 71378872 might adopt a similar conformation despite differing in ring size or stereochemistry . Limitations: Only compounds with ≤50 non-hydrogen atoms and ≤15 rotatable bonds are eligible for 3-D modeling .

Complementary Insights:

- Divergent Bioactivity : A compound may show high 2-D similarity but low 3-D shape overlap, leading to divergent assay results .

- Scaffold Hopping : 3-D similarity can identify structurally distinct molecules with similar binding modes, aiding drug repurposing .

Research Implications and Data Gaps

- Data Availability: CID 71378872’s biological annotation depends on assay submissions.

- Tool Recommendations: Use PubChem’s Structure Clustering to group analogs by scaffold .

- Limitations: No experimental data (e.g., solubility, toxicity) are directly computable for CID 71378872 without assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.